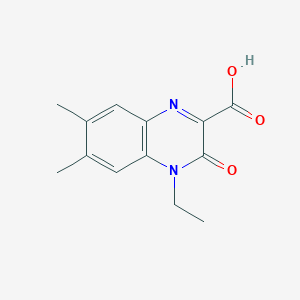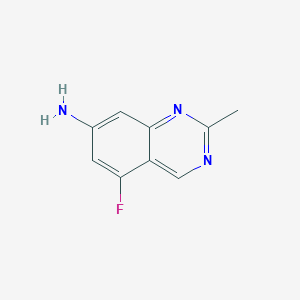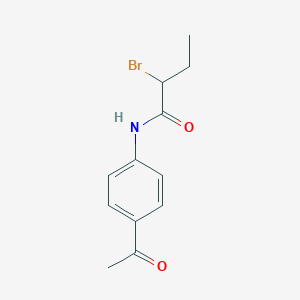
N-(4-acetylphenyl)-2-bromobutanamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-bromobutanamide, also known as 4-APB, is an organic compound belonging to the class of bromobutanamides. It is a white powder that has been used in scientific research since the early 2000s, and has been studied for its potential applications in biochemistry, physiology, and pharmacology. 4-APB is an agonist of the serotonin 5-HT2A receptor, and has been researched for its potential use in the treatment of various psychiatric and neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
N-(4-acetylphenyl)-2-bromobutanamide and its derivatives have been widely explored in the field of organic synthesis and medicinal chemistry. For instance, Baranovskyi et al. (2018) demonstrated the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which were evaluated for their antimicrobial properties (Baranovskyi et al., 2018). Similarly, Ishibashi et al. (1996) investigated the stereoselective synthesis of β-lactams from N-[2,2-bis(phenylthio)ethenyl]-α-bromo amides, contributing to the development of key intermediates for carbapenem antibiotics (Ishibashi et al., 1996).
Pharmaceutical Research
In pharmaceutical research, compounds related to N-(4-acetylphenyl)-2-bromobutanamide have been synthesized and evaluated for various biological activities. Nafeesa et al. (2019) synthesized a series of 1, 2, 4-triazole derivatives with potential anti-diabetic properties (Nafeesa et al., 2019). Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, yielding insights useful for the synthesis of bromo-substituted analogs, important in pharmaceutical synthesis (Shirinian et al., 2012).
Biochemical and Enzymatic Studies
Khalifa and Algothami (2020) explored the synthesis of 2-aminothiophene derivatives, including a compound similar to N-(4-acetylphenyl)-2-bromobutanamide, assessing their antitumor properties against specific cancer cell lines (Khalifa & Algothami, 2020). Additionally, Patel et al. (2013) synthesized Michael adducts of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione, assessing their inhibitory activity on brain GABA-transaminase, with potential implications in anticonvulsant therapy (Patel et al., 2013).
Advanced Materials and Chemistry
Research by Al-Masri and Moussa (2021) on tetracarbonyl group 6B metal complexes of a related ligand showcases the potential of N-(4-acetylphenyl)-2-bromobutanamide derivatives in material science and coordination chemistry (Al-Masri & Moussa, 2021).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-bromobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-9(5-7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQBZFNCKLWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-bromobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



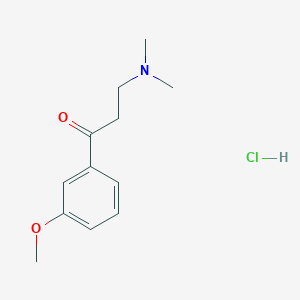
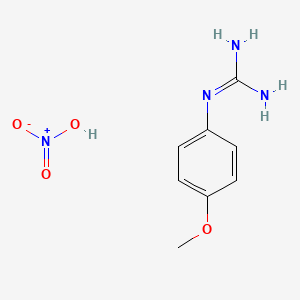
![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)
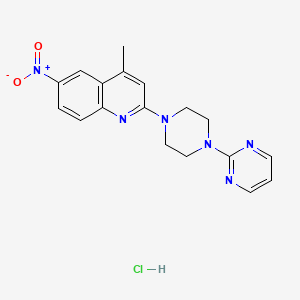
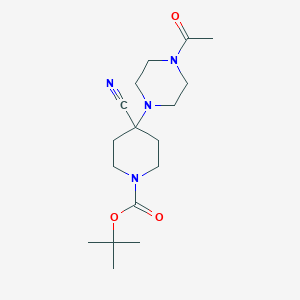
![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)
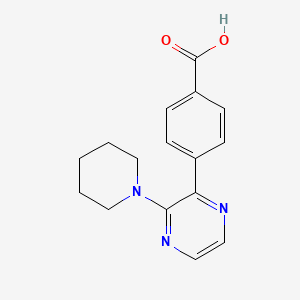
![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)
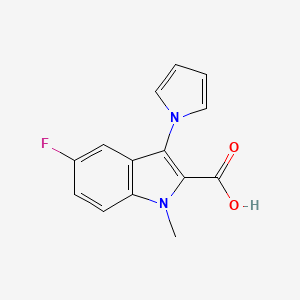
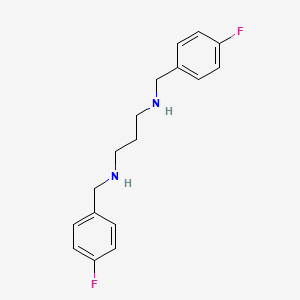
![3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392528.png)
